Enantioselective Beta-Adrenergic Receptor Binding: (S)- vs. (R)-Fluorocarazolol Derived from the Corresponding Enantiomeric Precursors
The (S)-enantiomer of 1-amino-3-(9H-carbazol-4-yloxy)propan-2-ol (CAS 143412-40-2) is the essential chiral precursor for (S)-[18F]fluorocarazolol, a high-affinity PET radioligand. In a direct head-to-head comparison, the in vitro dissociation constant (KD) of (S)-fluorocarazolol for beta-adrenergic receptors in rat heart membrane preparations was 68 pM, whereas (R)-fluorocarazolol, synthesized from the (R)-precursor, exhibited a KD of 1128 pM—a 16.6-fold lower affinity [1]. Critically, biodistribution experiments in mice demonstrated that (R)-[18F]fluorocarazolol showed no observable specific binding to beta-receptors in vivo, serving only as an estimator of non-specific binding [1]. Chiral HPLC analysis confirmed that the enantiomeric purity of the final radiotracers exceeded 99% when starting from enantiomerically pure precursor, underscoring the prerequisite for high chiral purity of the starting material [1].
| Evidence Dimension | Beta-adrenergic receptor binding affinity (KD) |
|---|---|
| Target Compound Data | (S)-fluorocarazolol KD = 68 pM (derived from (S)-precursor CAS 143412-40-2) |
| Comparator Or Baseline | (R)-fluorocarazolol KD = 1128 pM (derived from (R)-precursor CAS 143412-41-3) |
| Quantified Difference | 16.6-fold higher affinity for the (S)-enantiomer-derived product; (R)-product shows no specific binding in vivo |
| Conditions | In vitro rat heart membrane preparation; in vivo biodistribution in mice; chiral HPLC purity >99% |
Why This Matters
Procurement of the (S)-enantiomer is mandatory for producing PET radiotracers capable of specific beta-receptor imaging; use of the (R)- or racemic precursor would yield a radiopharmaceutical unfit for quantitative receptor mapping.
- [1] Zheng L, Berridge MS, Ernsberger P. Synthesis, binding properties, and 18F labeling of fluorocarazolol, a high-affinity beta-adrenergic receptor antagonist. J Med Chem. 1994;37(20):3219-3230. doi:10.1021/jm00046a005. View Source
